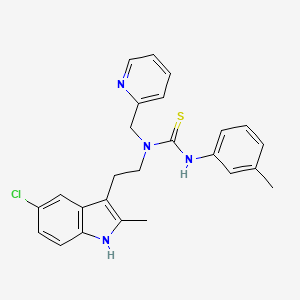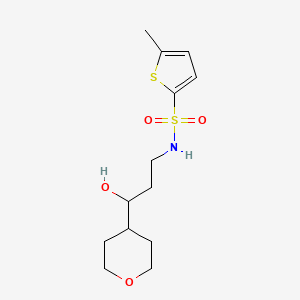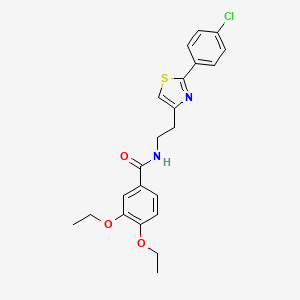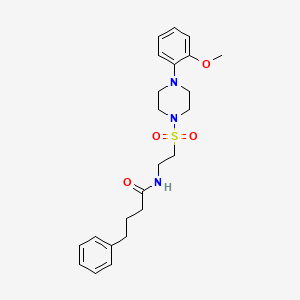
(2E)-3-(3-nitrophenyl)-1-(pyridin-3-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2E)-3-(3-nitrophenyl)-1-(pyridin-3-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C14H10N2O3 and its molecular weight is 254.245. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Evaluation
The synthesis of related compounds, such as (E)-3-(nitrophenyl)-1-(pyrazin-2-yl)prop-2-en-1-ones, has been explored for their potential biological activities. These compounds, prepared by Claisen-Schmidt condensation, have shown significant antimycobacterial and antifungal activities, as well as photosynthesis-inhibiting properties in algae and plants. Notably, nitro-substituted analogues have exhibited superior antimycobacterial activity compared to their hydroxylated counterparts, challenging the assumption that phenolic groups are essential for such biological activities (Opletalová et al., 2006).
Regioselectivity in Organic Reactions
Research on the Cu(I)-catalyzed [4 + 2]-cycloaddition reactions involving 2-nitrosopyridine and various dienes has provided insights into regioselectivity, a crucial aspect in organic synthesis. The study demonstrates how catalysts can influence the selectivity towards different products, offering valuable information for the design of more efficient synthetic routes (Tran et al., 2014).
Catalytic Reactions
The catalytic potential of related compounds in asymmetric Michael reactions has been explored, highlighting their utility in generating chiral, nonracemic products. This research underscores the importance of such catalysts in organic synthesis, particularly in enhancing yield, selectivity, and enantioselectivity of reactions (Betancort & Barbas, 2001).
Novel Reactivity in Organic Synthesis
Studies have shown the unique reactivity of compounds like 1-(2-pyridyl)-2-propen-1-ol with nitro derivatives, leading to the one-pot formation of functionalized aminoacylpyridines. This domino process involving reduction and aza-Michael addition highlights the potential of such compounds in creating new synthetic pathways (Giomi et al., 2008).
Nonlinear Optical Materials
The design and synthesis of molecular complexes for nonlinear optical (NLO) applications is another area of interest. Research on complexes formed between nitrophenyl/stilbene and pyridine-1-oxide derivatives has provided insights into the ideal orientation of chromophores for NLO behavior, paving the way for the development of new materials in this field (Muthuraman et al., 2001).
Properties
IUPAC Name |
(E)-3-(3-nitrophenyl)-1-pyridin-3-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O3/c17-14(12-4-2-8-15-10-12)7-6-11-3-1-5-13(9-11)16(18)19/h1-10H/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVLXAEXRZJMEIS-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=CC(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/C(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 5-[1-(4-prop-2-ynylpiperazin-1-yl)ethyl]furan-2-carboxylate](/img/structure/B2985809.png)

![2-[5-chloro-4-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]-N-[2-(4-chlorophenyl)ethyl]acetamide](/img/structure/B2985812.png)

![N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]pyridine-3-carboxamide](/img/structure/B2985817.png)
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2985818.png)
![[(2E)-2-(4-fluorobenzylidene)-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl]acetic acid](/img/structure/B2985819.png)

![(E)-3-[2-(Azetidin-3-yl)phenyl]prop-2-enoic acid;2,2,2-trifluoroacetic acid](/img/structure/B2985822.png)

![1-Benzyl-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea](/img/structure/B2985826.png)

![2-Oxo-2-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethyl 6-chloropyridine-3-carboxylate](/img/structure/B2985828.png)

